molecular formula C17H18Cl2N6O B2667895 2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 872621-67-5

2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No. B2667895
CAS RN: 872621-67-5
M. Wt: 393.27
InChI Key: BRUYPIFCUHZMCK-UHFFFAOYSA-N
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Description

“2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of fused heterocyclic system . These types of compounds are of great interest due to their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . Theoretical investigations can also provide insights into the dipole moment, polarizability, and first-order hyperpolarizability .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, and IR spectrum can be determined . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focuses on the synthesis of novel compounds, including pyridine derivatives, through the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the production of compounds with variable and modest antimicrobial activity against bacteria and fungi. The study indicates a methodological approach to synthesizing compounds with potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Structural Studies and Hydrogen Bonding

Another study delves into the structural aspects of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing how these compounds form hydrogen-bonded sheets or frameworks, depending on their hydration status. This structural insight is crucial for understanding the molecular interactions and potential therapeutic applications of such compounds (Trilleras et al., 2008).

Novel Isoxazolines and Isoxazoles Derivatives

Research into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been conducted, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine in creating compounds with potential biological activity. This work showcases the ability to derive new structures from pyrazolo[3,4-d]pyrimidine derivatives, expanding the chemical space for potential drug discovery (Rahmouni et al., 2014).

Antimicrobial and Anticancer Agents

Further research has been conducted on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their antimicrobial and anticancer activities. This study highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in treating various diseases, with some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities and potential therapeutic applications. Pyridopyrimidines, for instance, have been studied in the development of new therapies .

properties

IUPAC Name

2-[4-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N6O/c18-14-2-1-12(9-15(14)19)25-17-13(10-22-25)16(20-11-21-17)24-5-3-23(4-6-24)7-8-26/h1-2,9-11,26H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUYPIFCUHZMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol

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